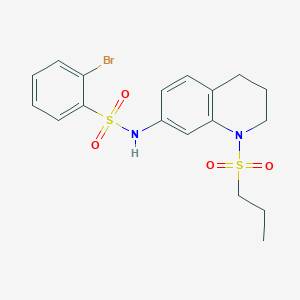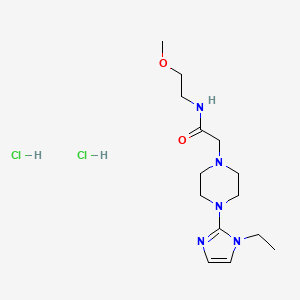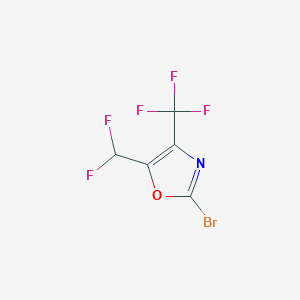
2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamides are a class of compounds containing a sulfonamide group attached to a benzene ring . They are widely used in the pharmaceutical industry as they are part of many therapeutic drugs .
Molecular Structure Analysis
The molecular structure of benzenesulfonamides consists of a benzene ring attached to a sulfonamide group. The sulfonamide group includes a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions. For example, they can react with bases to form salts, or they can undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
Benzenesulfonamides are generally solid at room temperature. They have a high melting point and are soluble in organic solvents .科学的研究の応用
Synthesis and Chemical Behavior
The synthesis of tetrahydroquinoline derivatives through cyclocondensation reactions showcases the chemical versatility of compounds related to 2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. These compounds' structure and stereochemistry are characterized by analytical and spectroscopic data, indicating their potential for further chemical modifications and applications in medicinal chemistry and materials science (Croce et al., 2006).
Photodynamic Therapy Applications
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups is a notable application. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy (PDT) for cancer treatment. The good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield of these derivatives underscore their potential in Type II PDT mechanisms, offering a therapeutic avenue for cancer treatment with minimal side effects (Pişkin et al., 2020).
Synthetic Applications in Heterocyclic Chemistry
The exploration of metalated sulfonamides showcases the compound's utility in heterocyclic synthesis. Directed ortho Metalation (DoM) methodologies utilizing arylsulfonamides have yielded a variety of heterocyclic compounds, demonstrating the role of 2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide derivatives in synthesizing pharmacologically relevant molecules (Familoni, 2002).
作用機序
Target of Action
The compound, also known as 2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, is a sulfonamide derivative . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including our compound of interest, exhibit their pharmacological activities by inhibiting these enzymes. They are structural analogs of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase . By mimicking PABA, sulfonamides competitively inhibit this enzyme, disrupting the synthesis of folic acid in bacteria and leading to their inability to synthesize DNA .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency in tetrahydrofolate, a co-factor necessary for the synthesis of purines and pyrimidines, which are essential components of DNA . As a result, bacterial growth and replication are hindered .
Pharmacokinetics
They are distributed throughout body fluids and tissues, metabolized in the liver, and excreted primarily in urine .
Result of Action
The ultimate result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the necessary components for DNA synthesis, thereby inhibiting their ability to replicate .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its metabolism and excretion, potentially leading to drug interactions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-9-10-15(13-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIICEVHKOLIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2927169.png)
![Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate](/img/structure/B2927173.png)
![(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2927175.png)
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2927177.png)


![N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2927180.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2927181.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927184.png)
![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)

![2-[(4-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2927190.png)
![2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2927191.png)